N-(prop-2-yn-1-yl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide
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Overview
Description
N-(prop-2-yn-1-yl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide is a synthetic organic compound that belongs to the class of isonicotinamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(prop-2-yn-1-yl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide typically involves the following steps:
Starting Materials: The synthesis begins with isonicotinic acid, tetrahydro-2H-pyran-4-ol, and propargylamine.
Formation of Intermediate: The tetrahydro-2H-pyran-4-ol is reacted with isonicotinic acid to form an ester intermediate.
Amidation Reaction: The ester intermediate is then reacted with propargylamine under suitable conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(prop-2-yn-1-yl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(prop-2-yn-1-yl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to.
Pathways: Biological pathways that are modulated by the compound, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-(prop-2-yn-1-yl)-2-((tetrahydro-2H-pyran-4-yl)oxy)benzamide
- N-(prop-2-yn-1-yl)-2-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide
Uniqueness
N-(prop-2-yn-1-yl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide is unique due to its specific structural features, such as the isonicotinamide moiety and the tetrahydro-2H-pyran-4-yl group. These features may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
2-(oxan-4-yloxy)-N-prop-2-ynylpyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-2-6-16-14(17)11-3-7-15-13(10-11)19-12-4-8-18-9-5-12/h1,3,7,10,12H,4-6,8-9H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMXZLHIMMMQBCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC(=O)C1=CC(=NC=C1)OC2CCOCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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